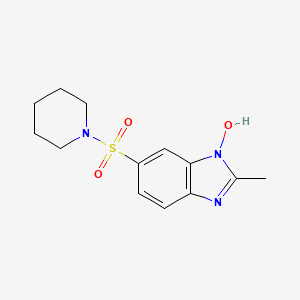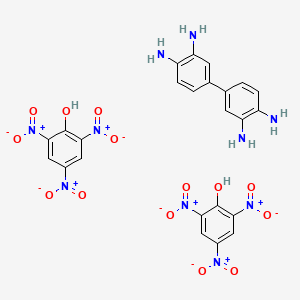
4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields The compound consists of two primary components: 4-(3,4-Diaminophenyl)benzene-1,2-diamine and 2,4,6-trinitrophenol The former is a diamine derivative of benzene, while the latter is a nitro derivative of phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Diaminophenyl)benzene-1,2-diamine typically involves the reduction of nitroaniline derivatives. One common method is the reduction of 2-nitrochlorobenzene with ammonia, followed by the reduction of the resulting 2-nitroaniline using zinc powder in ethanol . The compound can be purified by treating its aqueous solution with sodium dithionite and activated carbon .
Industrial Production Methods
Industrial production of 4-(3,4-Diaminophenyl)benzene-1,2-diamine involves similar synthetic routes but on a larger scale. The process includes the reduction of nitroaniline derivatives under controlled conditions to ensure high yield and purity. The compound is then purified using advanced techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diaminophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens and sulfonic acids.
Major Products Formed
The major products formed from these reactions include quinones, amino derivatives, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-Diaminophenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with amino acids in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diaminobenzidine: Used in immunohistochemical staining and as a precursor in the synthesis of coordination polymers.
4,4’-Diaminodiphenyl sulfide: Known for its applications in the synthesis of dyes and pigments.
4-(Pentafluorosulfanyl)benzene-1,2-diamine: Used in the synthesis of fluorinated compounds.
Uniqueness
4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol is unique due to its combination of diamine and nitro functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
92415-47-9 |
|---|---|
Molecular Formula |
C24H20N10O14 |
Molecular Weight |
672.5 g/mol |
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H14N4.2C6H3N3O7/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,13-16H2;2*1-2,10H |
InChI Key |
BVSFDSRBGWGPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
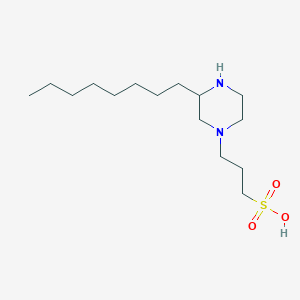
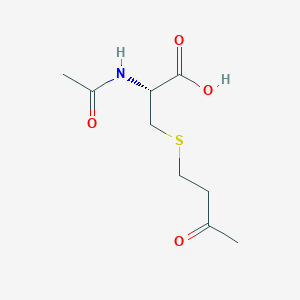
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
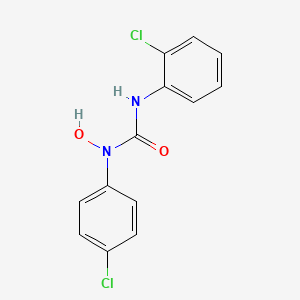
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
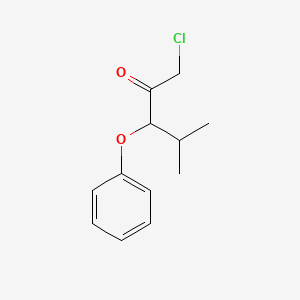
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
